molecular formula C16H17NO2S2 B5017867 3-(4-METHYLBENZENESULFONYL)-2-PHENYL-1,3-THIAZOLIDINE

3-(4-METHYLBENZENESULFONYL)-2-PHENYL-1,3-THIAZOLIDINE

Cat. No.: B5017867
M. Wt: 319.4 g/mol
InChI Key: IJHKFMYTXYDDKF-UHFFFAOYSA-N
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Description

3-(4-Methylbenzenesulfonyl)-2-phenyl-1,3-thiazolidine is an organic compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The presence of the 4-methylbenzenesulfonyl group and the phenyl group in the structure of this compound makes it unique and potentially useful in various chemical and biological applications.

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-2-phenyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S2/c1-13-7-9-15(10-8-13)21(18,19)17-11-12-20-16(17)14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHKFMYTXYDDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylbenzenesulfonyl)-2-phenyl-1,3-thiazolidine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-phenyl-1,3-thiazolidine in the presence of a base. The reaction is carried out under mild conditions, usually at room temperature, and in an organic solvent such as dichloromethane or chloroform. The base used can be triethylamine or pyridine, which helps in the deprotonation of the thiazolidine nitrogen, facilitating the nucleophilic attack on the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylbenzenesulfonyl)-2-phenyl-1,3-thiazolidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding the parent thiazolidine.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: 2-phenyl-1,3-thiazolidine.

    Substitution: Various substituted thiazolidines depending on the nucleophile used.

Scientific Research Applications

3-(4-Methylbenzenesulfonyl)-2-phenyl-1,3-thiazolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-methylbenzenesulfonyl)-2-phenyl-1,3-thiazolidine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its potential biological activities.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonyl chloride: A precursor in the synthesis of 3-(4-methylbenzenesulfonyl)-2-phenyl-1,3-thiazolidine.

    2-Phenyl-1,3-thiazolidine: The parent thiazolidine compound without the sulfonyl group.

    Sulfonyl fluorides: Compounds with similar sulfonyl groups but different leaving groups.

Uniqueness

This compound is unique due to the combination of the thiazolidine ring with the 4-methylbenzenesulfonyl and phenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

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